molecular formula C6H7N5O B13027270 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine

4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine

Katalognummer: B13027270
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: KVGZWDWFKINGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine typically involves the construction of the imidazo[2,1-f][1,2,4]triazine ring system. One common method is the annulation of an azole fragment to the 1,2,4-triazine ring . This can be achieved through various synthetic strategies, including the use of enamines and enolates as synthons . The reaction conditions often involve the use of dimethylformamide (DMF) and sodium methoxide (MeONa) as reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using simple building blocks such as pyrrole, chloramine, and formamidine acetate has been developed to produce this compound in large quantities . This method emphasizes safety, impurity control, and process optimization to achieve a high overall yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include DMF, MeONa, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazo[2,1-f][1,2,4]triazin-2-amine derivatives .

Vergleich Mit ähnlichen Verbindungen

4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C6H7N5O

Molekulargewicht

165.15 g/mol

IUPAC-Name

4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C6H7N5O/c1-12-5-4-8-2-3-11(4)10-6(7)9-5/h2-3H,1H3,(H2,7,10)

InChI-Schlüssel

KVGZWDWFKINGIB-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NN2C1=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.